molecular formula C15H16FNO4S B2548394 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine CAS No. 2411299-31-3

4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine

Cat. No. B2548394
CAS RN: 2411299-31-3
M. Wt: 325.35
InChI Key: DMKKKCSPRACRQD-UHFFFAOYSA-N
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Description

4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine, also known as FS-NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FS-NAP is a fluorinated derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) commonly found in fossil fuels and industrial waste. The unique structure of FS-NAP makes it a promising candidate for use in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine involves its ability to selectively react with ROS, particularly superoxide anion (O2-) and peroxynitrite (ONOO-). 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine contains a fluorosulfonyl group that reacts with these ROS, resulting in the formation of a fluorescent product. This reaction is highly selective, as 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine does not react with other molecules commonly found in biological systems.
Biochemical and Physiological Effects:
4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine has been shown to have a number of biochemical and physiological effects in various systems. In vitro studies have demonstrated that 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine can protect cells from oxidative stress, which is a common factor in many diseases. 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine in scientific research is its high selectivity for ROS. This allows researchers to specifically target these molecules and study their effects in various systems. Additionally, 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine is a relatively stable compound that can be easily synthesized in large quantities. However, there are also some limitations to using 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine in lab experiments. For example, the fluorescent signal produced by 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine can be influenced by various factors such as pH, temperature, and the presence of other molecules. This can make it difficult to accurately measure ROS levels in certain systems.

Future Directions

There are many potential future directions for research involving 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine. One area of interest is the development of new imaging techniques that can be used to visualize ROS in vivo. This could have significant implications for the diagnosis and treatment of various diseases. Additionally, researchers are exploring the use of 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine in the development of new drugs that can target ROS and other reactive molecules. Finally, there is ongoing research into the potential toxicity of 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine and its effects on various biological systems.

Synthesis Methods

The synthesis of 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine involves the reaction of 2-naphthol with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with morpholine and a base such as potassium carbonate to yield 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine.

Scientific Research Applications

4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological processes, but can also cause significant damage to cells and tissues if their levels become too high. 4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using various imaging techniques.

properties

IUPAC Name

4-[(2-fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4S/c16-22(18,19)21-15-6-5-12-3-1-2-4-13(12)14(15)11-17-7-9-20-10-8-17/h1-6H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKKKCSPRACRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=CC=CC=C32)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine

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